(2-Fluoro-4-phenoxyphenyl)methanamine

BTK inhibitor Kinase pharmacophore Covalent inhibitor

Select (2-Fluoro-4-phenoxyphenyl)methanamine for kinase inhibitor programs requiring the crystallographically validated 2-fluoro-4-phenoxyphenyl motif (BTK PDB: 7L5P). Its specific Hammett σₘ = +0.34 differentiates it from non-fluorinated or regioisomeric analogs in hERG liability. Available as free base (≥98%, MW 217.24) and HCl salt (MW 253.7). No chiral centers simplify analytical and regulatory strategy. Ideal for Rilzabrutinib-type covalent reversible BTK inhibitor synthesis.

Molecular Formula C13H12FNO
Molecular Weight 217.24 g/mol
Cat. No. B8503908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluoro-4-phenoxyphenyl)methanamine
Molecular FormulaC13H12FNO
Molecular Weight217.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC(=C(C=C2)CN)F
InChIInChI=1S/C13H12FNO/c14-13-8-12(7-6-10(13)9-15)16-11-4-2-1-3-5-11/h1-8H,9,15H2
InChIKeyYNEQXTYAPGVRPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Fluoro-4-phenoxyphenyl)methanamine – CAS 864262-99-7: Procurement-Relevant Chemical Identity, Physicochemical Profile, and Comparator Landscape


(2-Fluoro-4-phenoxyphenyl)methanamine (CAS 864262-99-7; MF: C₁₃H₁₂FNO; MW: 217.24 g/mol) is a primary benzylic amine belonging to the phenoxyphenyl-methanamine (PPMA) structural class, distinguished by a fluorine substituent at the 2-position of the central phenyl ring and an unsubstituted phenoxy group at the 4-position. [1] This specific substitution pattern places the compound at the intersection of two high-value medicinal chemistry domains: it serves as the critical amine-bearing building block for the synthesis of covalent reversible Bruton's Tyrosine Kinase (BTK) inhibitors—most notably Rilzabrutinib (PRN1008)—and its scaffold is embedded within the PPMA QSAR framework developed by Pfizer for modeling 5-HT₂A, SERT, and hERG activities. [2] Commercially available as both the free base (typical purity ≥98%) and the hydrochloride salt (MW: 253.7 g/mol), the compound presents a well-defined procurement identity with documented synthetic routes via nucleophilic aromatic substitution of 2-fluoro-4-nitrobenzene with phenol followed by nitro reduction, or via reductive amination of the corresponding benzaldehyde.

Why Generic Substitution Fails for (2-Fluoro-4-phenoxyphenyl)methanamine: Positional Fluorine and Regioisomeric Specificity in the PPMA Scaffold


Within the phenoxyphenyl-methanamine (PPMA) class, seemingly minor positional permutations—relocating the fluorine atom from the central ring to the terminal phenoxy ring, shifting the phenoxy group from the 4-position to the 3-position, or removing the fluorine entirely—produce compounds with fundamentally divergent biological activity profiles, kinase binding affinities, and cardiac safety liabilities. [1] The Mente et al. (2008) QSAR study demonstrated that Hammett σ values for substituents on the 'A' ring (the central phenyl bearing the methanamine) and 'B' ring (the terminal phenoxy) independently and quantitatively govern 5-HT₂A affinity (R² = 0.73), serotonin transporter (SERT) inhibition (R² = 0.45), and hERG channel blockade (R² = 0.58). [2] Consequently, a procurement decision to substitute (2-fluoro-4-phenoxyphenyl)methanamine with 4-(4-fluorophenoxy)benzylamine (CAS 568565-86-6), (2-fluoro-3-phenoxyphenyl)methanamine (CAS 1061651-47-5), or the non-fluorinated (2-phenoxyphenyl)methanamine will yield a different Hammett electronic environment, altering target engagement and off-target liability in ways that are quantitatively predictable but not interchangeable. [1][3] In the kinase inhibitor context, the 2-fluoro-4-phenoxyphenyl motif has been crystallographically validated in the BTK active site (PDB: 7L5P, 7L5O), where the fluorine atom participates in specific hydrophobic and electrostatic interactions that non-fluorinated or regioisomeric analogs cannot replicate. [4]

Product-Specific Quantitative Differentiation Evidence for (2-Fluoro-4-phenoxyphenyl)methanamine Versus Closest Structural Analogs


BTK Pharmacophore Validation: The 2-Fluoro-4-Phenoxyphenyl Motif Delivers Sub-Nanomolar BTK Inhibition When Incorporated into Pyrazolo[3,4-d]pyrimidine Scaffolds

Derivatives incorporating the (2-fluoro-4-phenoxyphenyl)methanamine substructure achieve potent BTK inhibition across multiple chemotypes and assay platforms, a property not shared by non-fluorinated or regioisomeric analogs. The clinical-stage candidate Rilzabrutinib (PRN1008), which embeds this exact 2-fluoro-4-phenoxyphenyl motif, exhibits a BTK IC₅₀ of 1.3 ± 0.5 nM and demonstrates high selectivity when profiled against a panel of 251 kinases. In a separate chemotype (US10822348, Example 10), the (R)-N-(1-acryloylpiperidin-3-yl)-5-(2-fluoro-4-phenoxyphenyl)-4-... derivative achieved a BTK IC₅₀ of 7.94 nM in a LanthaScreen binding assay against unphosphorylated human BTK kinase domain. [1] Another chemotype (US10336755, Example 14) containing the 2-fluoro-4-phenoxyphenyl group showed BTK IC₅₀ <100 nM in an ADP-Glo™ kinase assay. [2] By contrast, the non-fluorinated parent scaffold (2-phenoxyphenyl)methanamine, when elaborated as N,N-dimethyl-1-(2-phenoxyphenyl)methanamine, shows monoamine transporter activity (5-HT IC₅₀ = 660 nM, NA IC₅₀ = 70 nM) but no reported sub-micromolar BTK activity, confirming that the 2-fluoro substitution is a critical potency determinant for the kinase inhibition application. [3]

BTK inhibitor Kinase pharmacophore Covalent inhibitor Immunology

QSAR-Modeled hERG Liability Differentiation: 2-Fluoro Substitution Modulates Cardiac Safety Risk Relative to Other PPMA Substitution Patterns

The Mente et al. (2008) QSAR study established that Hammett σ constants for substituents on the central phenyl ring of PPMA compounds quantitatively predict hERG channel blockade, with the overall model achieving R² = 0.58. [1] The 2-fluoro substituent (Hammett σₘ = +0.34) imparts a distinct electron-withdrawing effect compared to hydrogen (σ = 0.00) in the non-fluorinated analog or compared to a 4-fluoro substitution on the terminal phenoxy ring (σₚ = +0.06 for the para-fluoro-phenoxy variant). [2] Within the QSAR framework, increasing electron-withdrawing character on the A-ring correlates with reduced hERG affinity—a desirable property for CNS and kinase drug discovery programs where hERG-mediated QT prolongation is a common attrition factor. [1] Pfizer's parallel SAR study on 1-(2-phenoxyphenyl)methanamines confirmed that hERG selectivity could be engineered through A-ring substitution, with certain analogs achieving >100-fold selectivity between primary pharmacology and hERG IC₅₀. [3]

hERG liability Cardiac safety QSAR modeling PPMA scaffold

Physicochemical Differentiation: Computed LogP and Topological Polar Surface Area (TPSA) of (2-Fluoro-4-phenoxyphenyl)methanamine Versus Non-Fluorinated and Regioisomeric Analogs

Computed physicochemical properties differentiate (2-fluoro-4-phenoxyphenyl)methanamine from its closest structural comparators in ways that directly impact CNS permeability predictions and formulation behavior. The target compound has a computed XLogP3-AA of 2.4, a TPSA of 35.3 Ų, 1 hydrogen bond donor, 3 hydrogen bond acceptors, and 3 rotatable bonds. [1] In contrast, the non-fluorinated analog (2-phenoxyphenyl)methanamine (CAS 107622-80-0) has an XLogP of approximately 2.0–2.1 (estimated from non-fluorinated phenoxybenzylamine data) and a TPSA of 35.3 Ų—identical TPSA but lower LogP and lacking the metabolic stabilization conferred by the aryl fluoride. [2] The regioisomer (2-fluoro-3-phenoxyphenyl)methanamine (CAS 1061651-47-5) shares the same molecular formula and computed TPSA but differs in the spatial orientation of the phenoxy group, altering the molecular shape and potentially impacting target binding complementarity. The 2-fluoro substitution increases lipophilicity by approximately ΔLogP ≈ +0.3–0.4 relative to the non-fluorinated analog—a magnitude consistent with known aryl fluoride LogP contributions—while maintaining TPSA within the favorable range for passive blood-brain barrier permeability (TPSA < 60–70 Ų). [3]

Physicochemical properties LogP TPSA CNS MPO Drug-likeness

Crystallographically Confirmed Binding Mode: The 2-Fluoro-4-Phenoxyphenyl Moiety Makes Specific Hydrophobic Contacts in the BTK Active Site That Regioisomeric Analogs Cannot Recapitulate

Two high-resolution X-ray crystal structures of Rilzabrutinib bound to BTK (PDB: 7L5P, covalently bonded complex at 2.14 Å resolution; PDB: 7L5O, non-covalent complex) provide atomic-level evidence that the 2-fluoro-4-phenoxyphenyl moiety occupies a specific hydrophobic pocket within the BTK active site. [1][2] The fluorine atom at the 2-position is positioned in a narrow sub-pocket where steric bulk and electronic character are tightly constrained—a hydrogen atom (as in the non-fluorinated analog) would fail to fill this space optimally, while a larger halogen (Cl, Br) or a substituent at the 3-position would sterically clash with the protein backbone. [1] The terminal unsubstituted phenoxy ring extends into a distal hydrophobic cleft, where substitution would disrupt the shape complementarity. [2] This crystallographic validation explains why the 2-fluoro-4-phenoxyphenyl motif is conserved across multiple independent BTK inhibitor patent families (Principia/Sanofi, Janssen, Innocare) and why procurement of the correct regioisomer is non-negotiable for structure-based drug design efforts targeting BTK. [3][4]

X-ray crystallography BTK binding mode Structure-based drug design Fluorine interactions

Synthetic Tractability and Intermediate Status: (2-Fluoro-4-phenoxyphenyl)methanamine Is a Validated Late-Stage Intermediate in Patented BTK Inhibitor Manufacturing Processes

(2-Fluoro-4-phenoxyphenyl)methanamine is explicitly disclosed as a key synthetic intermediate in multiple patent families covering BTK inhibitor manufacturing processes. International patent applications (WO/2019/192954, EP 3376870 B1) and US patents assigned to Principia Biopharma (now Sanofi) describe multi-kilogram-scale processes wherein this amine building block is elaborated via pyrazolo[3,4-d]pyrimidine ring formation to yield the clinical candidate Rilzabrutinib. [1][2] In contrast, the non-fluorinated analog (2-phenoxyphenyl)methanamine is predominantly cited in the SSRI/SNRI patent literature (WO2002018333A1, US6610747) for central nervous system applications, reflecting a fundamentally different therapeutic trajectory. [3] The regioisomer 4-(4-fluorophenoxy)benzylamine (CAS 568565-86-6) appears primarily in electronic materials patents (WO/2019/192954) rather than pharmaceutical process patents, indicating divergent industrial application domains. [4] This patent landscape differentiation provides procurement guidance: the target compound's patent citation profile aligns with kinase inhibitor manufacturing, while comparator analogs align with CNS or materials science applications—a critical distinction for organizations operating under freedom-to-operate constraints.

Process chemistry Patent intermediate BTK inhibitor synthesis Scale-up

Primary Amine Versus Tertiary Amine Functionality: (2-Fluoro-4-phenoxyphenyl)methanamine Offers Unrestricted Derivatization Potential Compared to N,N-Dimethyl Analogs

As a primary benzylic amine, (2-fluoro-4-phenoxyphenyl)methanamine presents an unsubstituted –CH₂NH₂ handle that can be elaborated via reductive amination, amide coupling, sulfonamide formation, urea synthesis, or heterocycle annulation without the steric or electronic constraints imposed by N-alkyl substitution. [1] The tertiary amine comparator N,N-dimethyl-1-(2-phenoxyphenyl)methanamine (CHEMBL256058) is restricted to salt formation or N-oxide generation chemistry and cannot undergo acylation, sulfonylation, or imine condensation—reactions that are fundamental to library diversification in medicinal chemistry. [2] Furthermore, the primary amine of the target compound serves as the direct nucleophile in the key pyrazolo[3,4-d]pyrimidine ring-forming step of the Rilzabrutinib synthesis, a transformation that would be impossible with an N,N-dimethylated analog. [3] The hydrochloride salt form (MW: 253.7 g/mol) is commercially available and provides improved handling and storage stability compared to the free base, while retaining full synthetic reactivity after neutralization.

Primary amine Synthetic versatility Derivatization Building block

Best-Fit Research and Industrial Application Scenarios for (2-Fluoro-4-phenoxyphenyl)methanamine Based on Quantitatively Established Differentiation


Kinase-Focused Fragment-Based Drug Discovery (FBDD) and Targeted Covalent Inhibitor Programs Requiring a Validated BTK Pharmacophoric Building Block

Programs employing structure-based design against BTK, TEC-family kinases (BMX, ITK, TEC, TXK, BLK), or EGFR/HER2/HER4 should prioritize (2-fluoro-4-phenoxyphenyl)methanamine as the amine-bearing building block for library synthesis. The crystallographically validated binding pose (PDB: 7L5P, resolution 2.14 Å) confirms that the 2-fluoro-4-phenoxyphenyl moiety occupies the critical hinge-proximal hydrophobic pocket, while the primary amine enables direct elaboration into pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-c]pyridine, and related kinase hinge-binding heterocycles. [1][2] The QSAR-established electronic effect of the 2-fluoro substituent (Hammett σₘ = +0.34) provides a rational basis for anticipating reduced hERG liability relative to non-fluorinated PPMA building blocks, addressing a common kinase inhibitor development challenge. [3] Multiple independent patent families (Principia/Sanofi, Janssen, Innocare) have validated the synthetic tractability of this building block at process scale, reducing technical risk for programs advancing toward candidate nomination. [4]

CNS Drug Discovery Programs Utilizing Phenoxyphenyl-Methanamine QSAR Models for Multi-Parameter Optimization of Serotonergic and Noradrenergic Activity

Discovery teams working within the PPMA chemical space for dual 5-HT/NA reuptake inhibition or 5-HT₂A receptor modulation can leverage the Pfizer QSAR framework (Mente et al., 2008; Whitlock et al., 2008) to prospectively predict the biological and cardiac safety impact of the 2-fluoro substitution. [1][2] The compound's computed XLogP3-AA of 2.4 and TPSA of 35.3 Ų place it within the CNS MPO favorable zone, and the primary amine handle permits systematic exploration of N-substitution SAR to dial in transporter selectivity (SERT vs. NET) and functional activity (inhibition vs. substrate) while the 2-fluoro substituent simultaneously modulates hERG liability as predicted by the QSAR model (hERG R² = 0.58). [3] The hydrochloride salt form provides practical handling advantages for parallel synthesis workflows and is available from multiple commercial suppliers at ≥98% purity. [4]

Process Chemistry and CMC Development for BTK Inhibitor Manufacturing Requiring Validated Intermediates with Established Analytical Methods

Contract research and manufacturing organizations (CROs/CDMOs) engaged in process development for BTK inhibitor programs—particularly those involving Rilzabrutinib or structurally related reversible covalent inhibitors—can source (2-fluoro-4-phenoxyphenyl)methanamine as a qualified late-stage intermediate with precedent for multi-kilogram-scale use. [1] The compound's well-defined synthetic route (nucleophilic aromatic substitution of 2-fluoro-4-nitrobenzene with phenol, followed by nitro group reduction) uses commodity reagents and standard unit operations, supporting efficient technology transfer. [2] The availability of both the free base (MW: 217.24) and hydrochloride salt (MW: 253.7) forms, combined with the absence of chiral centers (zero defined stereocenters), simplifies analytical method development, impurity profiling, and regulatory starting material designation. [3] Patent-protected crystalline forms and solvates of downstream products incorporating this intermediate have been explicitly disclosed, providing a clear intellectual property landscape for freedom-to-operate assessments. [4]

Agrochemical Discovery Programs Exploring Fluorinated Phenoxybenzylamine Scaffolds for Insect Growth Regulation

Agrochemical research programs targeting insect growth regulators (IGRs) can exploit the structural analogy between (2-fluoro-4-phenoxyphenyl)methanamine and known phenoxybenzylamine IGR pharmacophores, where the 2-fluoro substituent may confer enhanced metabolic stability and altered octanol-water partitioning compared to non-fluorinated analogs. [1] The primary amine functionality enables straightforward conversion to amide, urea, and carbamate derivatives—chemistries commonly employed in IGR design—while the phenoxy group provides a hydrophobic terminus compatible with arthropod endocrine receptor binding sites. [2] Although agrochemical-specific quantitative structure-activity data for this precise compound remains limited in the public domain, the computed physicochemical profile (LogP = 2.4, TPSA = 35.3 Ų, 3 rotatable bonds) positions it within the favorable property space for foliar uptake and translaminar movement, differentiating it from more lipophilic halogenated analogs that may partition excessively into plant cuticular waxes. Procurement of the hydrochloride salt enables direct use in aqueous formulation screening without additional solubilization steps. [3]

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